![molecular formula C11H13ClN2 B2396902 2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane CAS No. 2124808-19-9](/img/structure/B2396902.png)
2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as epibatidine analogues . These are compounds containing an epibatidine moiety, with a structure characterized by a 2-chloropyridine moiety connected to a 7-azabicyclo[2.2.1]heptane in exo position .
Synthesis Analysis
The synthesis of this compound involves several stages. A preparative-scale method was developed for the production of the analgesic epibatidine, yielding its endo and exo isomers . This method of preparing epibatidine has a number of advantages, as it uses available reagents and solvents and does not require expensive catalysts . Each stage of the synthesis uses reactions which are classical in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using a structural formula editor and a 3D model viewer . Once you’ve drawn a molecule, you can click the 2D to 3D button to convert the molecule into a 3D model which is then displayed in the viewer .Chemical Reactions Analysis
The chemical reactions involving this compound include a sequential Diels Alder reaction/rearrangement sequence . This domino sequence was discovered during attempts to extend the [4 + 3] cycloaddition strategy .Mechanism of Action
The mechanism of action of this compound involves several targets. It acts on the CHRNA7-FAM7A fusion protein, Neuronal acetylcholine receptor subunit alpha-7, Neuronal acetylcholine receptor subunit beta-2, Neuronal acetylcholine receptor subunit alpha-2, Neuronal acetylcholine receptor subunit alpha-3, Neuronal acetylcholine receptor subunit alpha-4, and Neuronal acetylcholine receptor subunit beta-4 .
properties
IUPAC Name |
2-(3-chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-10-6-13-4-3-11(10)14-7-8-1-2-9(14)5-8/h3-4,6,8-9H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDBOIOOGMIATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=C(C=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.